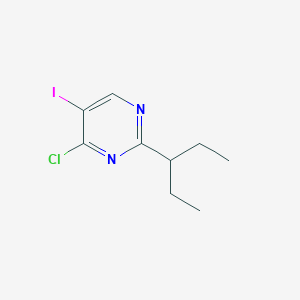

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine

Beschreibung

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine (CAS: 1512400-75-7) is a halogen-substituted pyrimidine derivative with the molecular formula C₉H₁₂ClIN₂ and a molecular weight of 310.57 g/mol . Its structure features a pyrimidine ring substituted with chlorine at position 4, iodine at position 5, and a branched pentan-3-yl group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing complex heterocyclic systems. Its halogen substituents (Cl and I) enhance electrophilic reactivity, making it valuable for cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings .

Eigenschaften

IUPAC Name |

4-chloro-5-iodo-2-pentan-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClIN2/c1-3-6(4-2)9-12-5-7(11)8(10)13-9/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIORREUOOMHITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NC=C(C(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512400-75-7 | |

| Record name | 4-chloro-5-iodo-2-(pentan-3-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-2-(pentan-3-yl)pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and pyrimidine ring. These interactions can modulate biological pathways, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- Halogen Effects : The iodine atom in 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine provides steric bulk and polarizability, which differ from the bromine in 5-Bromo-2-methylthiophene-3-carboxylic acid. Iodine’s larger atomic radius may slow reaction kinetics compared to bromine but offers stronger directing effects in electrophilic substitutions .

- Heterocyclic Complexity : Tildacerfont (C₂₀H₂₆ClN₅OS) incorporates a pyrazolo[1,5-a]pyrimidine core fused with morpholine and thiazole rings, enhancing its binding affinity to corticotropin-releasing factor (CRF) receptors. In contrast, the target compound lacks such fused systems, limiting its direct pharmacological utility .

Pharmacological Relevance

- Tildacerfont : As a CRF antagonist, it has undergone clinical trials for stress-related disorders. Its pyrazolo-pyrimidine scaffold and morpholine substituent are critical for CNS penetration and target engagement .

- 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine: No direct therapeutic applications are documented. However, its role as a precursor in synthesizing CRF antagonists (e.g., tildacerfont) highlights its indirect pharmacological significance .

Biologische Aktivität

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's unique structure, incorporating halogen atoms and an alkyl side chain, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorine and iodine atoms, as well as a pentan-3-yl group. Its chemical formula is , and it possesses distinct physical properties that influence its biological activity, including solubility and stability.

Biological Activity Overview

Research indicates that compounds containing pyrimidine rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains.

- Antiviral Activity : Certain pyrimidines have shown promise in inhibiting viral replication.

Antimicrobial Activity

A study focused on the antimicrobial properties of halogenated pyrimidines found that 4-chloro-5-iodo-2-(pentan-3-yl)pyrimidine exhibited notable activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed through minimum inhibitory concentration (MIC) tests against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Candida albicans | 64 | Low |

These results indicate that the compound is particularly effective against E. coli, suggesting potential applications in treating infections caused by this bacterium.

Antiviral Activity

The antiviral potential of 4-chloro-5-iodo-2-(pentan-3-yl)pyrimidine was evaluated using cell-based assays against common viral strains. In vitro studies demonstrated that the compound inhibited viral replication at certain concentrations.

Case Study: Inhibition of Viral Replication

In a controlled laboratory setting, the compound was tested against the influenza virus. The results showed a reduction in viral load by approximately 70% at a concentration of 50 µM, indicating significant antiviral activity.

The mechanism by which 4-chloro-5-iodo-2-(pentan-3-yl)pyrimidine exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Interaction : It might interact with specific receptors on microbial surfaces, disrupting normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.